2-Methyl-1-(1-phenylethyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-14-8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHITNORRLRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperazine Scaffolds in Modern Organic Synthesis
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern organic synthesis. mdpi.com Its prevalence stems from a combination of its structural features and its synthetic accessibility. The presence of two nitrogen atoms provides sites for functionalization, allowing for the facile introduction of a wide array of substituents and the construction of diverse molecular architectures. mdpi.com
Piperazine derivatives are integral components in a vast number of compounds with significant biological activity. mdpi.com This has made the piperazine scaffold a key building block in medicinal chemistry and drug discovery. The flexibility of the piperazine ring allows it to adopt various conformations, which can be crucial for binding to biological targets. Furthermore, the basic nature of the nitrogen atoms can enhance the pharmacokinetic properties of molecules, such as aqueous solubility and oral bioavailability.
The synthesis of piperazine and its derivatives has been a subject of extensive research, leading to a multitude of synthetic methodologies. These methods range from classical approaches, such as the reaction of diamines with dihalides, to more advanced catalytic strategies that allow for greater control over the substitution pattern and stereochemistry. iitm.ac.in The development of efficient and selective methods for the synthesis of substituted piperazines continues to be an active area of research, driven by the demand for novel compounds with tailored properties. rsc.orgresearchgate.netnih.gov
Table 1: Key Attributes of the Piperazine Scaffold in Organic Synthesis
| Attribute | Significance |
| Structural Versatility | The two nitrogen atoms allow for diverse substitution patterns, leading to a wide range of molecular architectures. |
| Synthetic Accessibility | Numerous well-established and emerging synthetic methods are available for the construction and functionalization of the piperazine ring. |
| Conformational Flexibility | The ability to adopt various chair and boat conformations can be critical for molecular recognition and biological activity. |
| Physicochemical Properties | The basic nitrogen atoms can improve properties such as solubility and bioavailability of drug candidates. |
Overview of Stereochemical Considerations in Substituted Piperazine Systems
The introduction of substituents onto the piperazine (B1678402) ring often creates one or more stereocenters, leading to the possibility of stereoisomers. The spatial arrangement of these substituents can have a profound impact on the molecule's properties and, in the context of medicinal chemistry, its biological activity. Therefore, the stereoselective synthesis of substituted piperazines is of paramount importance. rsc.orgresearchgate.net
For a molecule like 2-Methyl-1-(1-phenylethyl)piperazine, there are two potential stereocenters: one at the 2-position of the piperazine ring (due to the methyl group) and another at the benzylic carbon of the 1-phenylethyl group. This gives rise to the possibility of four stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These stereoisomers are diastereomers of each other and can exhibit different physical, chemical, and biological properties.
The control of stereochemistry in the synthesis of substituted piperazines can be achieved through various strategies, including:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperazine ring with a predefined stereochemistry. rsc.org
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in the formation of the piperazine ring or in the introduction of substituents. nih.gov
Chiral Resolution: Separating a racemic mixture of piperazine derivatives into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation. researchgate.net
The conformational preference of substituents on the piperazine ring is another critical stereochemical consideration. In a chair conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic interactions. For 2-substituted piperazines, studies have shown that the conformational preference can be influenced by the nature of the substituent and the substitution on the nitrogen atoms. nih.gov
Table 2: Stereochemical Aspects of Substituted Piperazines
| Stereochemical Feature | Description | Importance |
| Chirality | The presence of stereocenters leads to enantiomers and diastereomers. | Stereoisomers can have different biological activities and pharmacokinetic profiles. |
| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | Crucial for obtaining a single, desired stereoisomer with specific properties. |
| Enantioselectivity | The preferential formation of one enantiomer over the other. | Essential for producing chirally pure compounds. |
| Conformational Isomerism | The existence of different spatial arrangements of atoms that can be interconverted by rotation about single bonds (e.g., chair and boat conformations). | The preferred conformation can influence how a molecule interacts with its biological target. |
Academic Research Perspectives on 2 Methyl 1 1 Phenylethyl Piperazine
Foundational Approaches to Piperazine Ring Synthesis
The construction of the core piperazine ring and its subsequent functionalization are the initial steps toward the final target compound. These foundational methods can be broadly categorized into direct N-functionalization of a pre-existing piperazine ring and the de novo construction of the heterocyclic framework through cyclization reactions.
N-Alkylation and Reductive Amination Strategies
Once the 2-methylpiperazine core is obtained, the introduction of the (1-phenylethyl) group is typically achieved through N-alkylation or reductive amination. These are among the most common and versatile methods for N-functionalization of secondary amines like piperazine. nih.gov
N-Alkylation involves the reaction of 2-methylpiperazine with a suitable electrophile, such as a (1-phenylethyl) halide or sulfonate. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbon of the phenylethyl group. A significant challenge in the N-alkylation of piperazine is controlling selectivity, as reactions can lead to mixtures of mono- and di-alkylated products. google.com Using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one nitrogen can ensure mono-alkylation, although this adds extra steps for protection and deprotection. researchgate.net
Reductive Amination provides an alternative route, involving the reaction of 2-methylpiperazine with acetophenone (B1666503). This reaction first forms an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. nih.govmdpi.com This method avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation. researchgate.net
Table 1: Reagents for N-Alkylation and Reductive Amination
| Method | Reagents & Conditions | Advantages | Challenges |
|---|---|---|---|
| N-Alkylation | (1-Phenylethyl) bromide or chloride; Base (e.g., K₂CO₃, Et₃N) in a solvent like Acetonitrile or DMF. researchgate.netmdpi.com | Direct formation of the C-N bond. | Potential for over-alkylation to form quaternary salts; requires a good leaving group. researchgate.net |
| Reductive Amination | Acetophenone; Reducing agent (e.g., NaBH(OAc)₃, H₂ with Pd/C catalyst, HSiCl₃). nih.govresearchgate.netscispace.com | High chemoselectivity; avoids quaternization; uses readily available ketones. researchgate.net | Requires control of reaction conditions to reduce the iminium ion without reducing the starting ketone. |
Cyclization Reactions in Piperazine Framework Construction
Intramolecular cyclization is a powerful strategy for forming the piperazine ring with high regioselectivity. One such approach is the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine, which can yield 2-methylpiperazine. iitm.ac.in This method utilizes semiconductor–zeolite composite catalysts and proceeds under ambient temperature, offering an eco-friendly pathway. iitm.ac.in
Another prominent strategy involves the reductive cyclization of dioximes. This method begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. Subsequent catalytic hydrogenation reduces the oxime groups and induces cyclization to form the piperazine ring, often with high stereoselectivity. rsc.org Highly diastereoselective intramolecular hydroamination has also been employed as a key step in modular syntheses of 2,6-disubstituted piperazines. organic-chemistry.org
Multi-component reactions (MCRs) offer an efficient means to construct complex molecules like piperazines in a single step from three or more starting materials. nih.gov Isocyanide-based MCRs, for example, can be used to generate diverse piperazine scaffolds. nih.gov These reactions are highly convergent and atom-economical.
Annulation reactions provide another route to the piperazine framework. A notable example is the reaction of a 1,2-diamine with a bis-electrophile. For instance, a vinyl sulfonium (B1226848) salt can act as a bis-electrophile, reacting with a diamine precursor in a one-step protocol to form the piperazine ring under mild conditions. rsc.org Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit. organic-chemistry.org
Table 2: Selected Cyclization Strategies for Piperazine Synthesis
| Strategy | Key Precursors | Description | Reference Example |
|---|---|---|---|
| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | Intramolecular cyclization over a semiconductor–zeolite catalyst under UV irradiation to form 2-methylpiperazine. | Synthesis of 2-methylpiperazine. iitm.ac.in |
| Reductive Cyclization | Primary amine, Nitrosoalkenes | Double Michael addition followed by catalytic reductive cyclization of the resulting dioxime intermediate. | General approach to C-substituted piperazines. rsc.org |
| Annulation Reaction | 1,2-Diamine, Vinyl sulfonium salt | A one-step [4+2] annulation where the diamine acts as the four-atom component and the vinyl sulfonium salt as the two-atom component. | Synthesis of orthogonally protected chiral piperazines. rsc.org |
| Multi-Component Reaction | Amidines, Aldehydes, Isocyanides | A one-pot reaction combining three or more starting materials to rapidly build molecular complexity. | General MCR chemistry for heterocycle synthesis. nih.gov |
Asymmetric Synthesis of this compound
The synthesis of a single, enantiomerically pure stereoisomer of this compound requires precise control over the formation of two chiral centers. This is typically achieved by starting with enantiopure precursors or by employing diastereoselective reactions guided by a chiral influence.
A logical approach involves the synthesis of enantiopure (R)- or (S)-2-methylpiperazine first, followed by its coupling with the (R)- or (S)-1-phenylethyl group. The synthesis of chiral 2-methylpiperazine can be accomplished through several routes, including the resolution of a racemic mixture or by asymmetric synthesis from chiral starting materials like α-amino acids. rsc.orgresearchgate.net For example, (R)-2-methylpiperazine has been synthesized from R-(−)-phenylglycinol, which acts as a chiral auxiliary to direct a diastereoselective methylation step. rsc.org Once the enantiopure 2-methylpiperazine is obtained, a subsequent N-alkylation or reductive amination reaction introduces the second chiral center. This final coupling step is a diastereoselective reaction, and the ratio of the resulting diastereomers will depend on the facial selectivity of the attack on the iminium ion (in reductive amination) or the transition state of the Sₙ2 reaction (in alkylation).
Application of Chiral Auxiliaries in Diastereoselective Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of synthesizing this compound, a chiral auxiliary could be used in several ways. One strategy involves attaching a chiral auxiliary (such as one derived from phenylglycinol or a camphor (B46023) derivative) to an achiral piperazine precursor. rsc.org This auxiliary would then direct the diastereoselective addition of the methyl group to the C2 position. After the methyl group is installed with the correct stereochemistry, the auxiliary is removed to yield enantiopure 2-methylpiperazine, which can then be further functionalized.
Alternatively, the chiral auxiliary can be the source of chirality itself. For instance, starting with a chiral precursor like (S)-1-phenylethylamine, one could build the rest of the molecule. In a hypothetical route, (S)-1-phenylethylamine could be acylated with chloroacetyl chloride, and the resulting amide could be used to construct the piperazine ring. google.com In this case, the phenylethyl group is not just a substituent but also the directing group that controls the stereochemistry of subsequent transformations, making it a "non-removable" chiral auxiliary. This approach directly builds one of the desired chiral centers into the starting material, simplifying the stereochemical challenge to controlling the formation of the second center.
Table 3: Common Chiral Auxiliaries and Their Applications
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | Evans' Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Diastereoselective enolate alkylations, aldol (B89426) reactions, and acylations. |
| Amino Alcohols | (R)-(-)-Phenylglycinol | Used to form chiral imines or amides, directing nucleophilic additions or alkylations at the α-position. rsc.org |
| Sulfinamides | Ellman's Auxiliary ((R)-tert-Butanesulfinamide) | Condensation with aldehydes/ketones to form chiral sulfinylimines, which undergo diastereoselective nucleophilic addition. |
| Camphor Derivatives | (1S)-(+)-Camphor-10-sulfonic acid | Used as chiral resolving agents or to form chiral sultams for directing cycloadditions and alkylations. |
Enantioselective Catalysis for Piperazine Derivative Formation
Enantioselective catalysis provides a powerful strategy for the synthesis of chiral piperazine derivatives, enabling access to specific stereoisomers with high optical purity. A variety of catalytic systems have been developed to achieve this goal.
One prominent method involves the palladium-catalyzed asymmetric hydrogenation of pyrazines that contain a tautomeric hydroxyl group. rsc.org This approach facilitates the creation of chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazinone intermediates can then be conveniently converted into the desired chiral piperazines without any loss of optical purity. rsc.org
Another effective strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. This reaction has been successfully applied to differentially N-protected piperazin-2-ones to generate a range of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu Subsequent deprotection and reduction steps yield the corresponding chiral piperazines. nih.govnih.gov This method is particularly valuable for creating sterically hindered chiral centers. nih.gov
Furthermore, tandem hydroamination and asymmetric transfer hydrogenation reactions, employing specific titanium and iridium catalysts respectively, have been utilized for the enantioselective synthesis of piperazines. rsc.org This dual catalytic system allows for the construction of the piperazine ring with inherent chirality. Novel tridentate Schiff bases derived from piperazine-amine and substituted salicylaldehydes have also been employed as chiral ligands in copper(II)-catalyzed enantioselective Henry reactions, demonstrating the versatility of piperazine-based structures in asymmetric catalysis. researchgate.net
Table 1: Catalytic Systems for Enantioselective Piperazine Synthesis
| Catalytic Method | Catalyst/Ligand System | Intermediate Product | Final Product | Ref |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium-based catalysts | Chiral Piperazin-2-ones | Chiral Piperazines | rsc.org |
| Decarboxylative Allylic Alkylation | Palladium catalyst with chiral ligands (e.g., PHOX) | Enantioenriched Piperazin-2-ones | Chiral Piperazines | nih.govnih.gov |
| Tandem Hydroamination/Transfer Hydrogenation | Titanium and Iridium catalysts | - | Chiral Piperazines | rsc.org |
| Enantioselective Henry Reaction | Copper(II) with chiral Schiff base ligands | Nitroalkane adducts | - | researchgate.net |
Control of Diastereomeric Ratios and Enantiomeric Excess
Achieving high levels of both diastereomeric and enantiomeric control is a critical challenge in the synthesis of complex chiral molecules like substituted piperazines. The enantiomeric excess (ee) of chiral reagents, catalysts, and auxiliaries directly influences the selectivity of the reaction and the purity of the final product. nih.gov
In palladium-catalyzed asymmetric hydrogenation, excellent diastereoselectivities and enantioselectivities have been reported in the formation of piperazin-2-one (B30754) precursors. rsc.org Similarly, the decarboxylative asymmetric allylic alkylation using a chiral palladium catalyst derived from an electron-deficient PHOX ligand yields chiral piperazinones in high yields and enantioselectivity. nih.gov This method represents a significant advancement, offering a broad substrate scope and facile N-Boc deprotection. nih.gov
The use of chiral auxiliaries is another strategy to control stereochemistry. For instance, employing a stereogenic α-methylbenzyl group on a distal nitrogen atom can direct the stereochemical outcome of α-functionalization reactions. nih.gov This bulky group can prevent side reactions and allows for the separation of the resulting diastereomers, after which the auxiliary can be removed. nih.gov
Highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have also been developed. These serve as a key step in the modular synthesis of 2,6-disubstituted piperazines, where the relative stereochemistry of the product was determined to be trans. rsc.org In some cases, base-promoted aza-Michael reactions can lead to a mixture of diastereomers, which can be advantageous for generating stereochemical diversity if the diastereomers can be separated, often by chiral HPLC. nih.gov
Table 2: Examples of Achieved Stereoselectivity in Piperazine Synthesis
| Reaction Type | Key Reagents/Catalysts | Product Type | Achieved Selectivity | Ref |
|---|---|---|---|---|
| Decarboxylative Allylic Alkylation | Chiral Pd-catalyst with PHOX ligand | α,α-disubstituted piperazin-2-ones | High yields and enantioselectivity | nih.gov |
| Intramolecular Hydroamination | Palladium catalyst | trans-2,6-disubstituted piperazine | Highly diastereoselective | rsc.org |
| Asymmetric Hydrogenation | Palladium catalyst | Disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities | rsc.org |
Derivatization and Functionalization Strategies for the Piperazine Core
While substitutions at the nitrogen atoms of the piperazine ring are common, functionalization at the carbon atoms is less explored but offers a significant opportunity to increase structural diversity for applications in medicinal chemistry. mdpi.comencyclopedia.pub Recent advances have focused on developing new, efficient, and selective methods to access carbon-functionalized piperazines. mdpi.comnsf.gov
Carbon-Atom Functionalization Approaches
Direct C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing substituents at the carbon positions, overcoming the limitations of traditional multi-step syntheses. mdpi.comencyclopedia.pub These methods provide new avenues for creating defined substitution patterns. mdpi.com
Photoredox catalysis has enabled the direct α-C–H arylation and heteroarylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub In one approach, an iridium-based photocatalyst facilitates the coupling of piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. encyclopedia.pub Another photoredox mechanism allows for the coupling of an α-aminyl radical intermediate with various heteroarenes. mdpi.com
Transition-metal-catalyzed C-H functionalization has also been explored, although it presents challenges due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.comnih.gov Despite these difficulties, some progress has been made. nih.gov Additionally, methods involving tin-amine protocol (SnAP) reagents and copper-mediated cyclization allow for the synthesis of C-H functionalized piperazines from aldehydes and diamines. mdpi.comencyclopedia.pub
A highly diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds can be achieved through a Lewis acid-catalyzed sequential hydride shift and cyclization process. researchgate.net This method offers rapid access to polycyclic structures. researchgate.net
Nitrogen-Atom Functionalization and Substituent Introduction
Functionalization at the nitrogen atoms of the piperazine core is a well-established and versatile strategy for modifying the properties of the molecule. mdpi.comnbinno.com The two nitrogen atoms provide multiple points for substitution, allowing for the fine-tuning of a compound's solubility, binding affinity, and metabolic stability. nbinno.com
Standard methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. nih.gov N-Arylpiperazines are commonly synthesized via nucleophilic aromatic substitution (SNAr) reactions between an aromatic halide and piperazine. nih.gov
The introduction of different substituents on the two nitrogen atoms is crucial for creating diverse chemical libraries. For example, in the synthesis of intermediates for drug discovery, orthogonally protected, enantiomerically pure 2-substituted piperazines can be prepared from α-amino acids. rsc.org This allows for selective deprotection and further functionalization at a specific nitrogen atom.
The nature of the substituents on the nitrogen atoms can significantly influence the biological activity of the molecule. Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that the two nitrogen atoms play distinct roles in producing opioid agonist and antagonist activities. nih.gov This highlights the importance of precise N-functionalization in drug design. Derivatization is also used in analytical chemistry, for example, by reacting piperazine with reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active derivative for HPLC analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms within this compound can be mapped.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm) as a multiplet. The methine proton of the phenylethyl group, being adjacent to both the phenyl ring and a nitrogen atom, would likely resonate as a quartet around δ 3.5 ppm, coupled to the adjacent methyl group. This methyl group would, in turn, appear as a doublet near δ 1.4 ppm.
The protons on the piperazine ring exhibit a complex series of multiplets in the δ 2.0-3.2 ppm range due to their diastereotopic nature and coupling with each other and the adjacent methyl group. nih.gov The methyl group attached to the piperazine ring at the C2 position is anticipated to be a doublet around δ 1.0 ppm. chemicalbook.com
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons of the phenyl group typically resonate between δ 125-145 ppm. The methine carbon of the phenylethyl group is expected around δ 65-70 ppm. The carbons of the piperazine ring would appear in the δ 45-60 ppm range, with their exact shifts influenced by the substitution pattern. rsc.org The two methyl carbons—one on the phenylethyl group and one on the piperazine ring—would be found in the upfield region, typically between δ 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H (Phenyl) | 7.20-7.40 | m | Ar-C (Quaternary) | ~144 |
| CH (Phenylethyl) | ~3.5 | q | Ar-CH | 125-129 |
| CH₃ (Phenylethyl) | ~1.4 | d | CH (Phenylethyl) | ~68 |
| Piperazine-H | 2.0-3.2 | m | Piperazine-C | 45-60 |
| CH₃ (Piperazine) | ~1.0 | d | CH₃ (Phenylethyl) | ~23 |
| CH₃ (Piperazine) | ~18 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. pdx.eduorgchemboulder.com Actual experimental values may vary.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show a cross-peak between the methine proton of the phenylethyl group and its adjacent methyl protons, confirming their connectivity. It would also display a complex network of correlations among the protons of the piperazine ring, helping to trace the spin systems within the heterocyclic core. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the methine proton to the methine carbon in the phenylethyl moiety. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methine proton of the phenylethyl group to the quaternary aromatic carbon and other aromatic carbons, confirming the attachment of the ethyl group to the phenyl ring. It would also show correlations from this same methine proton to the carbons of the piperazine ring, establishing the N-C bond that links the two main parts of the molecule.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. dergipark.org.tr
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and piperazine methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching bands are typically observed in the 1450-1600 cm⁻¹ range. dergipark.org.tr C-N stretching vibrations associated with the piperazine ring and its connection to the phenylethyl group would likely be found in the 1100-1300 cm⁻¹ region. The region below 1000 cm⁻¹ contains a complex pattern of bands corresponding to various bending and skeletal vibrations, which constitute the unique fingerprint region of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2800-3000 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| CH₂/CH₃ Bending | 1350-1470 | Medium |
| C-N Stretch | 1100-1300 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690-900 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Investigation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous validation of its molecular formula. For this compound (C₁₃H₂₀N₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 205.1705. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the elemental composition.
Tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pattern of the molecule, providing further structural confirmation. The fragmentation of piperazine derivatives is well-documented. xml-journal.netresearchgate.net The most likely fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond. This would lead to two primary, highly characteristic fragments: the 1-phenylethyl cation at m/z 105 and a fragment corresponding to the protonated 2-methylpiperazine ring. Further fragmentation of the piperazine ring itself can lead to characteristic ions, such as a fragment at m/z 56, which is indicative of the piperazine moiety. nih.gov
Table 3: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 205.1705 | [C₁₃H₂₁N₂]⁺ | Protonated Molecule [M+H]⁺ |
| 105.0699 | [C₈H₉]⁺ | 1-Phenylethyl cation (Benzylic cleavage) |
| 101.1073 | [C₅H₁₃N₂]⁺ | Protonated 2-methylpiperazine |
| 56.0500 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine bond lengths, bond angles, and torsional angles with high precision. mdpi.com
This analysis would confirm the connectivity established by NMR and show the preferred conformation of the molecule in the crystal lattice. The piperazine ring is expected to adopt a chair conformation, which is its most stable arrangement. mdpi.comrsc.org X-ray diffraction would also detail the relative orientation of the bulky 1-phenylethyl substituent with respect to the piperazine ring.
Crucially, because this compound contains two chiral centers (at C2 of the piperazine and the benzylic carbon of the phenylethyl group), it can exist as multiple stereoisomers. X-ray crystallography on a single enantiomer or a diastereomer allows for the determination of the absolute configuration (e.g., R or S) of each stereocenter, provided the crystallization process yields a suitable sample. nih.gov This is often achieved by using anomalous dispersion effects, providing an unambiguous assignment of the molecule's absolute stereochemistry.
Molecular Conformation and Stereochemical Investigations of 2 Methyl 1 1 Phenylethyl Piperazine
Conformational Analysis of the Piperazine (B1678402) Ring System
However, in certain 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation for the C2 substituent has been found to be preferred. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which can stabilize the axial orientation. nih.gov Computational modeling and dynamic NMR studies are instrumental in determining these conformational preferences and the energy barriers associated with ring inversion. beilstein-journals.org For 2-Methyl-1-(1-phenylethyl)piperazine, the piperazine ring is expected to exist predominantly in a chair conformation, with the orientation of the methyl and phenylethyl groups being a key factor in its stability.
Influence of the 1-Phenylethyl Moiety on Molecular Conformation and Dynamics
The presence of the bulky 1-phenylethyl group at the N1 position significantly influences the conformational equilibrium of the piperazine ring. This substituent's size sterically hinders one face of the ring, affecting both the ring's puckering and the preferred orientation of the C2-methyl group. The rotation around the N1-C(phenylethyl) bond introduces another layer of conformational complexity.
Computational studies on similar N-substituted piperazines demonstrate that the substituent can have a profound effect on the potential energy surface of the molecule. njit.edunih.gov The interaction between the phenyl ring and the piperazine system can lead to specific, stabilized conformations. Dynamic processes, such as the interconversion between different chair forms and the rotation of the phenylethyl group, are observable through techniques like temperature-dependent NMR spectroscopy, which can reveal the energy barriers for these transformations. beilstein-journals.org The interplay between the two bulky substituents, methyl and 1-phenylethyl, is crucial in defining the molecule's low-energy conformations and its dynamic behavior in solution.
Diastereomer and Enantiomer Separation and Characterization
This compound possesses two chiral centers: one at the C2 position of the piperazine ring and another at the benzylic carbon of the 1-phenylethyl group. This results in the existence of four possible stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R).
The separation of these stereoisomers is a critical step for stereochemical investigation and is typically achieved through chiral chromatography or classical resolution via diastereomeric salt formation. gavinpublishers.com
Classical Resolution: This method involves reacting the racemic mixture of the piperazine with a single enantiomer of a chiral acid, such as tartaric acid. google.comnih.gov This reaction forms two diastereomeric salts, which, due to their different physical properties (e.g., solubility), can be separated by fractional crystallization. gavinpublishers.comgoogle.com Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the piperazine.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of all four stereoisomers. rsc.org Different types of chiral columns can be employed to achieve baseline separation based on the differential transient diastereomeric complexes formed between the stereoisomers and the CSP.
Characterization of the separated isomers relies on various analytical techniques. Chiroptical methods like circular dichroism (CD) spectroscopy are used to assign the absolute configuration by comparing experimental spectra with theoretical calculations or with known standards. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents, can also be used to distinguish between enantiomers. nih.gov For unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction analysis of a suitable crystalline derivative is the definitive method. nih.gov
| Method | Principle | Application | Primary Outcome |
|---|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization. | Preparative scale separation of enantiomeric pairs. | Separated diastereomeric salts, leading to isolated enantiomers. |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Analytical and preparative separation of all stereoisomers. | Chromatogram with distinct peaks for each stereoisomer; allows for quantification of enantiomeric/diastereomeric excess. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Assignment of absolute configuration. | CD spectrum characteristic of a specific enantiomer. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of a compound or its derivative. | Unambiguous determination of the three-dimensional structure and absolute configuration. | Detailed molecular structure including bond lengths, angles, and absolute stereochemistry. |
Theoretical Chemistry and Reaction Mechanism Investigations Pertaining to 2 Methyl 1 1 Phenylethyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a deep understanding of the electronic structure of a molecule, which in turn governs its reactivity. For 2-Methyl-1-(1-phenylethyl)piperazine, these calculations can predict various properties that are crucial for understanding its chemical behavior.
By calculating the distribution of electron density, one can identify the most nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen atoms of the piperazine (B1678402) ring are expected to be the primary centers of nucleophilicity. The presence of the methyl and phenylethyl substituents will modulate the electron density and, consequently, the reactivity of these nitrogen atoms.
Molecular orbital theory, a cornerstone of quantum chemistry, provides insights into the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
| Calculated Property | Significance for Reactivity |
| Atomic Charges (e.g., Mulliken, NBO) | Identify nucleophilic and electrophilic centers. |
| HOMO Energy and Distribution | Indicates the site and propensity for nucleophilic attack. |
| LUMO Energy and Distribution | Indicates the site and propensity for electrophilic attack. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable for exploring the conformational flexibility and intermolecular interactions of larger molecules like this compound.
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid exploration of the conformational landscape to identify the most stable conformers. For this compound, the piperazine ring can adopt various conformations, such as chair and boat forms. The orientation of the methyl and phenylethyl substituents will also give rise to different rotational isomers (rotamers). Conformational analysis can reveal the preferred three-dimensional structure of the molecule in different environments. nih.gov
MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a dynamic picture of the molecule's behavior over time. This approach is particularly useful for studying how the molecule interacts with its environment, such as solvent molecules or a biological receptor. MD simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions, which are crucial for understanding the molecule's physical properties and biological activity. nih.gov
| Simulation Technique | Information Gained |
| Molecular Mechanics (MM) | Identification of stable conformers and their relative energies. |
| Molecular Dynamics (MD) | Dynamic behavior, conformational changes over time, and intermolecular interactions with solvent or other molecules. |
Understanding Chirality Transfer and Stereoselectivity through Computational Approaches
The presence of a chiral center in the 1-phenylethyl group of this compound introduces the element of stereochemistry, which is of paramount importance in many chemical and biological contexts. Computational methods can be employed to understand and predict the stereochemical outcome of reactions leading to this and related chiral molecules.
When a chiral reactant or catalyst is used in a synthesis, it can influence the stereochemistry of the product in a process known as chirality transfer. Computational modeling can be used to investigate the transition states of reactions that form chiral centers. By comparing the activation energies of the transition states leading to different stereoisomers, it is possible to predict the diastereomeric or enantiomeric excess that might be expected in a reaction.
For the synthesis of a specific stereoisomer of this compound, computational studies could model the interaction of the reactants with a chiral catalyst or auxiliary. These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one stereoisomer over another. This information is invaluable for the rational design of stereoselective synthetic routes.
Applications of 2 Methyl 1 1 Phenylethyl Piperazine in Advanced Chemical Disciplines
Role as Chiral Ligands in Asymmetric Catalysis
Chiral piperazine (B1678402) derivatives are recognized for their utility as ligands in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. researchgate.net The nitrogen atoms within the piperazine ring can coordinate with metal centers or participate in non-covalent interactions, creating a chiral environment that influences the stereochemical outcome of a reaction. The piperazine scaffold is a key structural feature in many ligands designed for asymmetric synthesis. rsc.orgresearchgate.net
While transition metal catalysis is prominent, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful strategy in asymmetric synthesis. Chiral amines, including piperazine derivatives, are a cornerstone of this field, acting as catalysts of general applicability. clockss.org Their mechanism often involves the formation of transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively.
Researchers have designed and synthesized novel chiral piperazines specifically for use in organocatalytic asymmetric reactions. clockss.org For instance, novel tridentate Schiff bases derived from piperazine-amine have been successfully employed as chiral ligands to catalyze the enantioselective Henry reaction (nitroaldol reaction) between nitromethane (B149229) and various aldehydes, achieving high yields and enantioselectivities. researchgate.net Another example involves the functionalization of graphene oxide with 1-(2-aminoethyl) piperazine to create a reusable and efficient heterogeneous organocatalyst for the synthesis of xanthene and pyran derivatives. researchgate.net Although the specific use of 2-Methyl-1-(1-phenylethyl)piperazine as an organocatalyst is not extensively detailed in the reviewed literature, the proven success of structurally similar chiral piperazines underscores the potential of this class of compounds in enantioselective organocatalytic transformations.
Piperazine-based ligands have demonstrated significant efficacy in a variety of metal-catalyzed asymmetric transformations. The nitrogen atoms of the piperazine ring act as effective coordination sites for transition metals like palladium, iridium, and rhodium, forming chiral catalyst complexes that can induce high levels of enantioselectivity. rsc.orgresearchgate.net
A prominent application is in asymmetric hydrogenation. For example, palladium-catalyzed asymmetric hydrogenation of pyrazines has been developed as a method to access chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to the corresponding chiral piperazines. wikipedia.orgrsc.org Similarly, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides provides a facile route to a wide range of chiral piperazines with up to 96% enantiomeric excess (ee). acs.orgresearchgate.net
Another significant area is palladium-catalyzed asymmetric allylic alkylation (AAA). The decarboxylative allylic alkylation of N-protected piperazin-2-ones using a chiral Pd-catalyst allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov These products can be further transformed into valuable chiral gem-disubstituted piperazines. ehu.es The versatility of these ligands is further highlighted in cascade reactions, where iridium or rhodium complexes catalyze the coupling of alkyl diamines and α-ketoesters to afford chiral piperazinone products. researchgate.net
| Reaction Type | Metal Catalyst | Ligand Type | Product | Enantioselectivity (ee) | Ref. |
| Asymmetric Hydrogenation | Palladium | Bisphosphine Ligands (e.g., (R)-TolBINAP) | Chiral Piperazin-2-ones | Up to 90% | mdpi.com |
| Asymmetric Hydrogenation | Iridium | JosiPhos-type Ligands | Chiral Piperazines | Up to 96% | acs.orgresearchgate.net |
| Decarboxylative Allylic Alkylation | Palladium | PHOX Ligands | α,α-disubstituted Piperazin-2-ones | High | ehu.es |
| Reductive Amination Cascade | Iridium / Rhodium | Phosphoramidite-phosphine hybrid | Chiral Piperazinones | High | researchgate.net |
Utilization as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis
The 2-methylpiperazine (B152721) core is a foundational unit for constructing more elaborate heterocyclic systems. It is frequently incorporated into drug molecules and other biologically active compounds. researchgate.netjocpr.com Synthetic strategies often involve the N-alkylation or N-arylation of the piperazine ring to introduce desired substituents. For example, 1-(2-Phenylethyl)piperazine has been used as a precursor in the synthesis of novel fluorescent dyes by reacting it with 3-bromobenzanthrone. manavchem.com
Furthermore, chiral piperazines are key intermediates in the synthesis of drugs. acs.org The synthesis of (piperazin-2-yl)methanol derivatives, which show affinity for sigma-receptors, starts from the proteinogenic amino acid (S)-serine, demonstrating the use of chiral pool starting materials to construct complex piperazine-containing targets. zbwhr.com The development of efficient synthetic routes, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, provides ready access to these valuable chiral piperazine precursors. wikipedia.org
Crystal engineering focuses on the rational design of molecular solids by controlling intermolecular interactions. manavchem.com Piperazine derivatives are well-suited for this purpose due to the presence of hydrogen bond donor (N-H) and acceptor (N) sites, which can be used to guide the self-assembly of molecules into predictable supramolecular architectures.
The integration of piperazine moieties can direct the formation of specific crystalline structures through hydrogen bonding and other non-covalent interactions like π-π stacking. For instance, the co-crystallization of N-(4-methoxyphenyl)piperazine with carboxylic acids leads to the formation of salts with complex hydrogen-bonding networks, creating intricate sheet-like structures. researchgate.net In a different example, the crystal structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one reveals that the molecules associate to form centrosymmetric dimers through π-π stacking interactions between the benzanthrone (B145504) systems. manavchem.com These studies highlight how the piperazine unit can be strategically employed to control the solid-state packing of molecules, which is crucial for tuning the physical properties of materials.
| Compound/System | Key Interaction(s) | Supramolecular Architecture | Ref. |
| N-(4-methoxyphenyl)piperazine + Carboxylic Acids | N-H···O, O-H···O Hydrogen Bonds | Complex sheets | researchgate.net |
| 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | π-π stacking | Centrosymmetric dimers | manavchem.com |
Investigation in Advanced Materials Science
The piperazine moiety is increasingly being incorporated into functional materials due to its unique chemical and physical properties. researchgate.net Its applications span from polymer chemistry to the development of photosensitizers and materials for environmental applications.
Piperazine and its derivatives are used as monomers or couplers in the synthesis of advanced polymers. For example, methyl piperazine can act as a diamine monomer in condensation polymerization with diacids to form polyamides, or as a crosslinking agent with epoxy resins to create materials with enhanced mechanical and thermal properties. acs.org Piperazine-based couplers have been used to synthesize azetidinium-functionalized polymers. rsc.orgnih.gov A significant area of research is in antimicrobial polymers, where the piperazine ring is incorporated into polymer backbones to create materials that can inhibit or kill pathogenic microorganisms, with applications in wound dressings, textiles, and biomedical devices. nih.gov
In the realm of photophysical materials, piperazine substituents are used to tune the properties of chromophores. The incorporation of a 1-(2-phenylethyl)piperazine group into a benzanthrone core resulted in a donor-π-acceptor fluorescent dye with a large Stokes shift, a desirable property for sensors and biological probes. manavchem.com Similarly, piperazine-substituted BODIPY-anthracene dyads have been synthesized and studied for their potential use as photosensitizers in antimicrobial photodynamic therapy. mdpi.comnih.gov Furthermore, derivatives like 2-methyl piperazine have been investigated as activators in solvent systems for CO2 capture, highlighting their role in materials for environmental remediation.
Components in Polymer Synthesis and Functional Material Design
Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the direct application of this compound as a monomer or functional component in polymer synthesis and the design of functional materials. While the broader class of piperazine derivatives has been utilized in polymer chemistry, for instance as chain terminators or as building blocks for various polymers, the specific role and impact of the 2-methyl and 1-(1-phenylethyl) substitutions on polymerization behavior and resulting material properties have not been documented.
The unique stereochemistry and structural features of this compound, particularly its chirality, suggest potential for its use in the synthesis of specialized polymers. However, without empirical data from polymerization reactions, such as its reactivity ratios with other monomers, the influence of its bulky phenylethyl group on chain propagation, and the thermal and mechanical properties of polymers incorporating this moiety, its utility in this field remains speculative.
Development of Functional Supramolecular Systems
Similarly, the scientific literature does not currently contain specific examples or detailed studies on the use of this compound in the development of functional supramolecular systems. The design of such systems relies on specific non-covalent interactions, such as hydrogen bonding, metal coordination, or host-guest interactions, to achieve self-assembly into well-defined architectures.
While the piperazine core of this compound possesses nitrogen atoms that could potentially participate in hydrogen bonding or coordinate with metal ions, the specific influence of the methyl and phenylethyl substituents on these interactions is not characterized. The steric hindrance introduced by the bulky 1-(1-phenylethyl) group could significantly alter the geometry and stability of any potential supramolecular assemblies. Without dedicated research into the self-assembly behavior of this particular compound or its derivatives, its role in the rational design of functional supramolecular systems has not been established. Further investigation would be necessary to explore its potential in creating organized molecular structures with emergent properties.
Conclusion and Future Research Perspectives
Synthesis and Stereochemical Control Advances for 2-Methyl-1-(1-phenylethyl)piperazine
The synthesis of enantiomerically pure this compound relies on established principles of asymmetric synthesis and N-alkylation of secondary amines. The primary challenge lies in controlling the stereochemistry at the C2 position of the piperazine (B1678402) ring and subsequently introducing the chiral 1-phenylethyl group without racemization.
Key synthetic strategies for obtaining the chiral 2-methylpiperazine (B152721) core include:
Optical Resolution: This classical approach involves separating a racemic mixture of 2-methylpiperazine using a chiral resolving agent, such as an optically active acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net
Synthesis from Chiral Precursors: A more modern and efficient approach involves synthesizing the piperazine ring from readily available chiral starting materials, such as α-amino acids (e.g., Alanine). rsc.org This method builds the desired stereocenter into the molecule from the outset.
Asymmetric Synthesis: Direct asymmetric methods, such as the asymmetric lithiation-substitution of N-Boc piperazine, can be employed to introduce the methyl group stereoselectively. acs.org
Once the enantiopure 2-methylpiperazine is obtained, the 1-phenylethyl group is introduced at the N1 position. Common N-alkylation methods are well-suited for this transformation:
Reductive Amination: Reacting 2-methylpiperazine with acetophenone (B1666503) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to the final compound. nih.gov Using a chiral, enantiopure form of 1-phenylethylamine (B125046) in related syntheses is a common strategy to ensure stereochemical integrity.
Nucleophilic Substitution: The reaction of 2-methylpiperazine with a 1-phenylethyl halide or sulfonate can also yield the target molecule. Careful control of reaction conditions is necessary to prevent over-alkylation and other side reactions. nih.gov
Stereochemical control is paramount and is typically achieved by using enantiomerically pure starting materials for both the piperazine core and the N-substituent. For instance, reacting (R)-2-methylpiperazine with (S)-1-phenylethyl bromide would yield the ((2R, 1'S)-2-Methyl-1-(1-phenylethyl)piperazine) diastereomer.
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Optical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Conceptually simple; can use inexpensive racemic starting material. | Maximum theoretical yield is 50%; often requires trial-and-error to find a suitable resolving agent. | researchgate.net |
| Synthesis from Chiral Pool | Starting the synthesis from a naturally occurring chiral molecule, such as an amino acid. | High enantiopurity; predictable absolute stereochemistry. | Can involve multiple synthetic steps. | rsc.org |
| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create the chiral center. | High efficiency and enantioselectivity; can be applied to a range of substrates. | Catalyst development can be complex and expensive. | nih.gov |
| Asymmetric Lithiation | Deprotonation with a chiral base/ligand complex followed by trapping with an electrophile. | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures and highly controlled conditions. | acs.org |
Emerging Trends in Piperazine Chemistry and its Chiral Derivatives
The field of piperazine chemistry is continuously evolving, driven by the scaffold's proven value in drug discovery. researchgate.netnih.gov Several key trends are shaping the direction of current research.
A primary trend is the shift in focus from exclusively N,N'-disubstituted piperazines to those with substitution on the carbon atoms of the ring. rsc.org Analysis of piperazine-containing drugs reveals that the vast majority are substituted only at the nitrogen positions, indicating that C-substituted derivatives represent a largely untapped area for generating novel chemical entities with unique three-dimensional structures and biological activities. rsc.orgrsc.org
Concurrent with this shift is the development of advanced asymmetric synthetic methodologies to access these chiral, carbon-substituted piperazines. rsc.org Researchers are moving beyond classical resolution to more sophisticated strategies, including catalytic asymmetric hydrogenations, asymmetric lithiation, and cyclization reactions starting from chiral precursors. acs.orgnih.gov These methods provide more efficient and selective access to enantiomerically pure piperazine derivatives.
Another significant trend is the application of C–H functionalization to the piperazine scaffold. researchgate.net This modern synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient way to elaborate the core structure compared to traditional multi-step functionalization routes.
Finally, the role of piperazine derivatives as versatile ligands in coordination chemistry and catalysis is expanding. rsc.org The two nitrogen atoms can coordinate to metal centers, and by incorporating chiral elements into the piperazine backbone, chemists can create sophisticated ligands for asymmetric catalysis.
| Trend | Description | Significance | Reference |
|---|---|---|---|
| Focus on C-Substitution | Increased interest in synthesizing piperazines with substituents on the carbon atoms rather than just the nitrogens. | Explores new chemical space, creating molecules with greater structural diversity and rigidity for drug discovery. | rsc.orgrsc.org |
| Advanced Asymmetric Synthesis | Development of catalytic and stereoselective methods to produce enantiopure C-substituted piperazines. | Provides efficient and scalable access to specific stereoisomers, which is crucial for pharmaceutical development. | rsc.orgacs.org |
| C–H Functionalization | Direct modification of C-H bonds on the piperazine ring to add new functional groups. | Offers more efficient and "greener" synthetic routes for creating complex piperazine derivatives. | researchgate.net |
| Application as Chiral Ligands | Use of chiral piperazine derivatives as scaffolds for ligands in asymmetric metal catalysis. | Expands the toolbox of chiral ligands for creating enantiopure compounds in other areas of chemistry. | rsc.org |
Potential Avenues for Future Academic Exploration of this compound in Catalyst Development and Advanced Chemical Synthesis
The unique structure of this compound, a chiral diamine with defined stereocenters, makes it a compelling candidate for future research, particularly in the realm of asymmetric catalysis.
Catalyst Development: Chiral amines and diamines are foundational components of many successful asymmetric catalysts, acting as chiral ligands for metal centers or as organocatalysts themselves. clockss.orgmdpi.com The this compound scaffold could be explored as a novel chiral ligand for a variety of metal-catalyzed transformations. The two nitrogen atoms are positioned to act as a bidentate ligand, forming a stable chelate with a metal. The steric and electronic environment around the metal center would be dictated by the stereochemistry of both the 2-methyl and the 1-phenylethyl groups.
Potential applications include:
Asymmetric Hydrogenation and Transfer Hydrogenation: The compound could serve as a ligand for Ruthenium or Iridium catalysts used in the asymmetric reduction of ketones and imines.
Asymmetric C-C Bond Formation: As a ligand for metals like Copper or Palladium, it could be tested in asymmetric conjugate additions, allylic alkylations, or Henry reactions. researchgate.net
Lewis Base Organocatalysis: The nitrogen atoms could act as Lewis bases to activate substrates in various organocatalytic reactions.
Advanced Chemical Synthesis: Beyond catalysis, this compound can be utilized as a chiral building block or auxiliary in the synthesis of more complex, high-value molecules.
Chiral Auxiliary: The phenylethyl group could be temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary could be cleaved and recovered.
Scaffold for Peptidomimetics: The rigid, chiral piperazine core is an excellent starting point for the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity. mdpi.com
Fragment in Drug Discovery: As a complex chiral fragment, it could be incorporated into larger molecules during the lead optimization phase of a drug discovery program to enhance potency, selectivity, or pharmacokinetic properties.
Future academic exploration should focus on the synthesis of different diastereomers of this compound and systematically evaluating their performance as ligands in a broad range of asymmetric reactions. This would not only expand the toolkit of asymmetric catalysts but also provide deeper insights into the structure-activity relationships of chiral piperazine-based ligands.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-1-(1-phenylethyl)piperazine, and how are the products characterized?
- Methodological Answer : Synthesis often involves alkylation or acylation reactions. For example, copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate) can generate triazole-linked piperazine derivatives under ambient conditions . Characterization typically employs elemental analysis, IR, ¹H NMR, and GC-MS to confirm structure and purity. Crystallization and X-ray diffraction may resolve stereochemistry .
Q. What analytical techniques are recommended for structural confirmation of piperazine derivatives?
- Methodological Answer : Raman microspectroscopy with optimized parameters (e.g., 20 mW laser power, 128–256 scans) distinguishes isomers via unique spectral fingerprints. Multivariate analysis (PCA-LDA) enhances differentiation accuracy . Complementary techniques include HPLC for purity assessment and melting point analysis .
Q. What are the toxicity profiles of modified piperazine derivatives, and how are they assessed?
- Methodological Answer : Acute toxicity studies often use rodent models to determine LD₅₀ values. Modified derivatives like β-cyclodextrin complexes show reduced toxicity but may compromise bioactivity . Safety protocols include OSHA-compliant handling (e.g., avoiding dust inhalation, static discharge) and first-aid measures for skin/eye exposure .
Advanced Research Questions
Q. How do structural modifications in piperazine derivatives influence their biological activity?
- Methodological Answer : Substituent positioning (e.g., aryl ring coplanarity vs. perpendicularity) modulates receptor affinity. For example, fluorobenzyl groups enhance cytotoxicity in liver cancer cells by activating apoptosis pathways . Antiplatelet activity correlates with electron-withdrawing groups, validated via in vitro platelet aggregation assays .
Q. How can computational methods predict the protonation states of piperazine-containing compounds?
- Methodological Answer : MoKa software predicts pKa values by analyzing substituent effects (e.g., electron-donating groups lower basicity). Experimental validation uses Sirius T3 potentiometric titration, with DFT calculations refining accuracy . This is critical for designing PROTACs with optimal solubility and target engagement .
Q. What role do crystal structures play in understanding piperazine-enzyme interactions?
- Methodological Answer : X-ray crystallography reveals binding modes, such as piperazine carbamates inhibiting MAGL via covalent serine interactions. Conformational analysis (Cremer-Pople parameters) shows chair conformations in diazacyclohexane moieties, influencing inhibitor selectivity .
Q. How can multivariate statistical analysis enhance spectroscopic identification of piperazine analogs?
- Methodological Answer : PCA reduces spectral data dimensionality, isolating key variance components (e.g., PC2 explains 99% variance in benzylpiperazine isomers). LDA then classifies isomers with >95% accuracy, enabling high-throughput screening .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
